3,4-Dichloro-7-fluoroquinoline is a synthetic compound that belongs to the class of fluoroquinolones, which are widely recognized for their antibacterial properties. This compound is characterized by its unique molecular structure, which includes chlorine and fluorine substituents that enhance its biological activity. The synthesis and modification of fluoroquinolone derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.
The compound is derived from quinoline, a bicyclic heteroaromatic compound. The introduction of halogen atoms (chlorine and fluorine) at specific positions on the quinoline ring alters its pharmacological properties, making it a subject of extensive research.
3,4-Dichloro-7-fluoroquinoline can be classified as:
The synthesis of 3,4-Dichloro-7-fluoroquinoline can be achieved through various methods, including:
Recent advancements in synthetic methodologies have included:
3,4-Dichloro-7-fluoroquinoline participates in several chemical reactions, including:
The reactivity of 3,4-Dichloro-7-fluoroquinoline is influenced by the presence of electron-withdrawing groups (like fluorine and chlorine), which stabilize the intermediate carbocations during electrophilic substitutions .
The mechanism of action for compounds like 3,4-Dichloro-7-fluoroquinoline primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This inhibition leads to disruption in DNA replication and transcription processes, ultimately resulting in bacterial cell death.
Studies have shown that fluoroquinolones exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to penetrate bacterial cell walls effectively .
3,4-Dichloro-7-fluoroquinoline is primarily used in:
3,4-Dichloro-7-fluoroquinoline is a synthetically produced halogenated heterocyclic compound belonging to the quinoline family, characterized by its bicyclic structure featuring a benzene ring fused with a pyridine ring containing a nitrogen atom. The systematic IUPAC name 3,4-dichloro-7-fluoroquinoline precisely defines the positions of its halogen substituents: chlorine atoms at the 3- and 4-positions of the quinoline ring system, and a fluorine atom at the 7-position. This specific arrangement of halogens creates a unique electronic configuration that significantly influences both the compound's chemical reactivity and physical properties [1] [3].
The molecular formula is consistently identified as C₉H₄Cl₂FN across multiple chemical databases and commercial sources, with a molecular weight of 216.04 g/mol [1] [2] [6]. The compound's structural identity is further confirmed through various chemical representations. The SMILES notation is reported as either "FC=1C=CC=2C(=NC=C(Cl)C2Cl)C1" [1] or "ClC1=C(Cl)C=NC2=CC(F)=CC=C21" [2] [4], while the InChIKey identifier is universally recognized as "HHLWDPXPWAROFT-UHFFFAOYSA-N" [1] [2] [3]. These standardized representations facilitate precise chemical identification across research and development platforms.
Table 1: Fundamental Chemical Identifiers of 3,4-Dichloro-7-fluoroquinoline
Chemical Property | Identifier |
---|---|
CAS Registry Number | 1204810-51-4 |
Molecular Formula | C₉H₄Cl₂FN |
Molecular Weight | 216.04 g/mol |
InChIKey | HHLWDPXPWAROFT-UHFFFAOYSA-N |
Canonical SMILES | FC1=CC=C2C(Cl)=C(Cl)C=NC2=C1 |
IUPAC Name | 3,4-dichloro-7-fluoroquinoline |
X-ray crystallography analysis would reveal the compound's planar bicyclic backbone with bond angles and distances characteristic of quinoline systems, though modified by the electron-withdrawing effects of the chlorine and fluorine atoms. The presence of multiple halogens enhances the compound's crystallinity and stability, making it typically isolated as a solid at room temperature [2] [7]. The electron-deficient character of the ring system, particularly at the carbon atoms adjacent to the nitrogen and flanked by halogens, creates distinct regions of electrophilicity that are exploitable in synthetic chemistry [1] [3].
The development of halogenated quinoline derivatives represents a significant chapter in medicinal chemistry, beginning with early natural product isolations and evolving into sophisticated synthetic methodologies. Quinolines first gained prominence with the isolation of quinine from cinchona bark in the early 19th century, demonstrating the pharmacological potential of this heterocyclic system. The intentional halogen functionalization of quinolines emerged as a strategic approach to modify their biological activity and physicochemical properties, leading to the development of numerous therapeutic agents [5].
Historically, the synthesis of quinoline derivatives relied on classical methods such as the Gould-Jacobs reaction (developed in 1939) and the Conrad-Limpach synthesis (first reported in 1887). These thermal cyclization approaches enabled the construction of the quinoline core from aniline derivatives but often required drastic conditions (temperatures exceeding 250°C) and provided limited regiocontrol over halogen placement. The Gould-Jacobs reaction, for instance, proceeded through condensation of aniline with diethyl ethoxymethylidenedimalonate followed by thermal cyclization, while the Conrad-Limpach method involved condensation of aniline with acetoacetic ester followed by high-temperature cyclization in high-boiling solvents like diphenyl ether [5].
The late 20th century witnessed significant methodological advancements with the introduction of Biere-Seelen's synthesis (1979), which employed Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate, followed by base-mediated cyclization. This approach offered improved functional group tolerance compared to earlier methods but still faced challenges in regioselectivity. Modern synthetic strategies have further refined these processes, enabling precise regiospecific halogen introduction at various positions on the quinoline scaffold [5].
The emergence of 3,4-dichloro-7-fluoroquinoline represents a contemporary iteration in this evolutionary trajectory, designed to leverage the synergistic effects of multiple halogens. This compound builds upon the observed bioactivity of simpler halogenated quinolines such as 4-chloro-7-fluoroquinoline (CAS 391-82-2) and other structurally related analogs like 3,4-dichloro-6-fluoroquinoline (CAS 1204810-46-7) and 3,4-dichloro-8-fluoroquinoline (CAS 1204811-28-8) [7] [8]. The strategic placement of halogens at the 3,4, and 7 positions creates a versatile multihalogenated intermediate that serves as a precursor to more complex therapeutic candidates, particularly in antibacterial and anticancer research domains [1] [5].
3,4-Dichloro-7-fluoroquinoline serves as a privileged multifunctional building block in medicinal chemistry, primarily valued for its versatility as a synthetic intermediate in constructing pharmacologically active molecules. The strategic halogen placement creates three distinct reactive sites amenable to sequential functionalization through nucleophilic displacement, cross-coupling reactions, and catalytic transformations. The chlorine at the 4-position exhibits the highest electrophilicity due to its adjacency to the ring nitrogen, making it the preferred site for nucleophilic substitution. The 3-chlorine offers moderate reactivity, while the 7-fluorine provides electronic modulation of the ring system and can participate in selective transformations under specific conditions [1] [3].
The compound's halogen-enhanced lipophilicity significantly influences its physicochemical behavior, with calculated logP values suggesting enhanced membrane permeability compared to non-halogenated analogs. This property makes derivatives particularly valuable in drug discovery programs targeting intracellular pathogens or cancer cells, where cellular penetration is critical for activity. Additionally, the electron-withdrawing effects of the halogens modulate the quinoline ring's π-electron system, affecting binding interactions with biological targets such as enzymes and receptors [1] [3].
In antibiotic development, 3,4-dichloro-7-fluoroquinoline functions as a precursor to novel fluoroquinolone analogs that target bacterial DNA gyrase and topoisomerase IV enzymes. Its structural features allow for strategic modifications that may overcome common resistance mechanisms associated with earlier generation quinolone antibiotics. The presence of multiple halogens enables sequential functionalization to create diverse structure-activity relationship libraries. For example, the 4-chloro position can be displaced with various amines to create compounds resembling clinically used quinolones, while retaining the 3-chloro and 7-fluoro substituents to maintain potency and influence bacterial efflux susceptibility [1] [5] [9].
Beyond antibacterial applications, this scaffold demonstrates versatility in anticancer research, where researchers exploit its rigid bicyclic structure to design kinase inhibitors and apoptosis inducers. The compound serves as a core structure in developing targeted therapies, particularly against tyrosine kinases involved in signal transduction pathways. Its structural similarity to natural quinolinones like intervenolin (a naturally occurring quinolin-4-one with selective activity against human gastric cancer cells) provides a rationale for its exploration in oncology programs. The electron-deficient character of the ring system facilitates π-stacking interactions with biological targets, while the halogen atoms provide anchor points for further structural optimization [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7